molecular formula C8H8Br2F3NO B15091302 2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide CAS No. 124168-60-1

2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide

Cat. No.: B15091302
CAS No.: 124168-60-1
M. Wt: 350.96 g/mol
InChI Key: QAVPEFYLEFPHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide is a chemical compound with the molecular formula C8H7BrF3NO It is a derivative of aniline, substituted with bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline typically involves the bromination of 4-methoxy-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methoxy-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aniline derivatives, while oxidation can produce aldehydes or acids .

Scientific Research Applications

2-bromo-4-methoxy-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

CAS No.

124168-60-1

Molecular Formula

C8H8Br2F3NO

Molecular Weight

350.96 g/mol

IUPAC Name

2-bromo-4-methoxy-5-(trifluoromethyl)aniline;hydrobromide

InChI

InChI=1S/C8H7BrF3NO.BrH/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

QAVPEFYLEFPHEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.